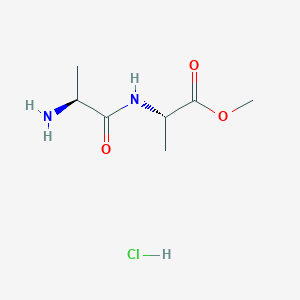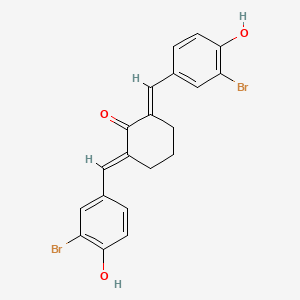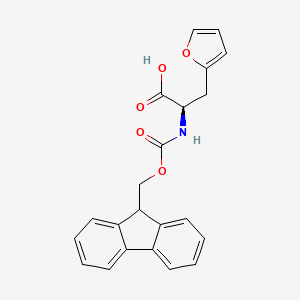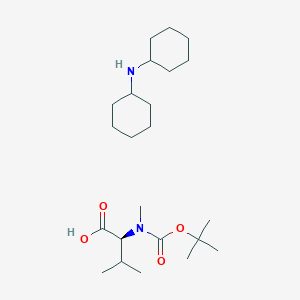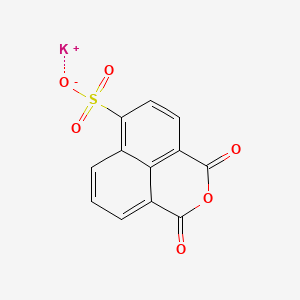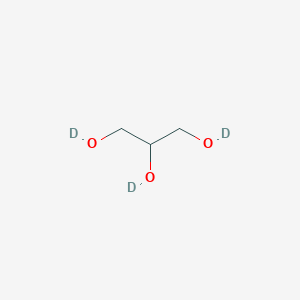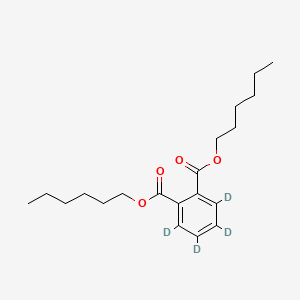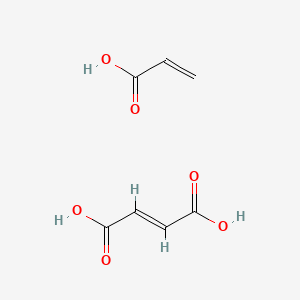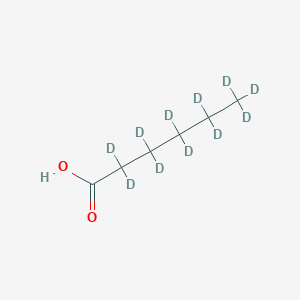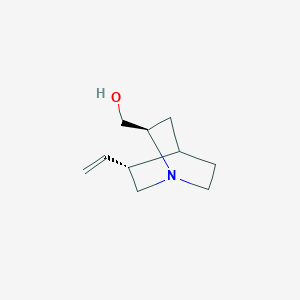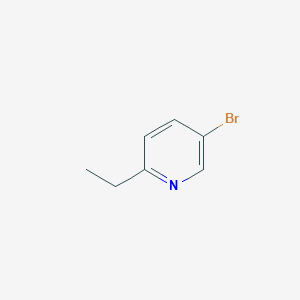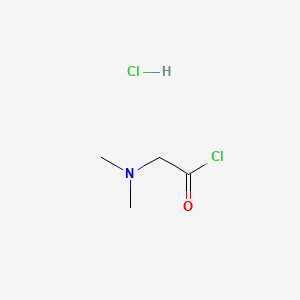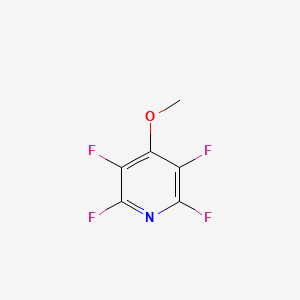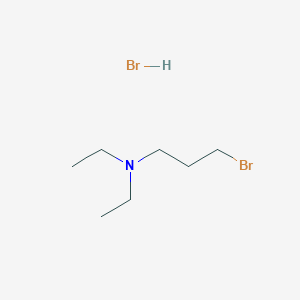
(3-Bromopropyl)diethylamine hydrobromide
カタログ番号 B1339809
CAS番号:
69835-35-4
分子量: 275.02 g/mol
InChIキー: KAELPAFGRTUXOY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS Number: 69835-35-4 . It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “(3-Bromopropyl)diethylamine hydrobromide” is C7H17Br2N . The InChI code is 1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H and the InChI key is KAELPAFGRTUXOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(3-Bromopropyl)diethylamine hydrobromide” has a molecular weight of 275.03 . It appears as a powder and is typically stored at room temperature . The compound has a theoretical density of 1.179 g/cm^3 .科学的研究の応用
- “(3-Bromopropyl)diethylamine hydrobromide” is a chemical compound with the CAS number 69835-35-4 .
- It is commonly used as a reagent to introduce a propylamine group to the molecular skeleton .
- The compound is typically stored at room temperature and appears as a powder .
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
- Method of Application : While the exact procedures may vary depending on the specific synthesis, the general approach involves using “(3-Bromopropyl)diethylamine hydrobromide” as a reagent in a chemical reaction to introduce a propylamine group to the molecular skeleton .
- Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane .
General Information
Known Application
- Synthesis of Indenoisoquinoline Based Active Topoisomerase I Inhibitors
- Field : Medicinal Chemistry .
- Application Summary : This compound has been used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors, which are potential anticancer agents .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of indenoisoquinoline based active topoisomerase I inhibitors .
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of photochemically and thermally reactive azobenzene rotaxane .
- Field : Organic Chemistry .
- Application Summary : This compound has been used in the synthesis of indolocarbazole-containing rotaxane .
- Method of Application : The exact procedures may vary depending on the specific synthesis, but generally, “(3-Bromopropyl)diethylamine hydrobromide” is used as a reagent in a chemical reaction .
- Results : The outcome of the reaction is the formation of indolocarbazole-containing rotaxane .
Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane
Synthesis of Indolocarbazole-Containing Rotaxane
Safety And Hazards
特性
IUPAC Name |
3-bromo-N,N-diethylpropan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16BrN.BrH/c1-3-9(4-2)7-5-6-8;/h3-7H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAELPAFGRTUXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505274 |
Source


|
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)diethylamine hydrobromide | |
CAS RN |
69835-35-4 |
Source


|
| Record name | NSC68426 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-N,N-diethylpropan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Histone Acetyltransferase Inhibitor II
932749-62-7
Boc-MeVal-OH DCHA
35761-42-3

